Methyl Thiomorpholine-2-carboxylate
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Overview
Description
Methyl Thiomorpholine-2-carboxylate is a heterocyclic organic compound that features a thiomorpholine ring with a carboxylate group and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Thiomorpholine-2-carboxylate typically involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiomorpholine nitrogen attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl Thiomorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Methyl Thiomorpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl Thiomorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom in a heterocyclic ring and have diverse biological activities.
Indoles: Indole derivatives are known for their wide range of biological activities and are structurally similar to thiomorpholine derivatives.
Morpholines: These compounds share the morpholine ring structure but lack the sulfur atom present in thiomorpholine.
Uniqueness
Methyl Thiomorpholine-2-carboxylate is unique due to the presence of both a thiomorpholine ring and a carboxylate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl thiomorpholine-2-carboxylate (MTC) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of MTC's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen. The carboxylate group contributes to its reactivity and biological interactions.
Synthesis Overview:
- MTC can be synthesized through various methods, including reactions involving thiomorpholine derivatives and carboxylic acid derivatives.
- A common synthetic route involves the reaction of thiomorpholine with methyl chloroformate in the presence of a base such as lithium hexamethyldisilazane (LiHMDS) to produce MTC in good yields .
Biological Activity
MTC has been investigated for several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has demonstrated that MTC exhibits significant antimicrobial effects. A study reported that derivatives of thiomorpholine carboxylate showed moderate to good antibacterial and antifungal activity against various pathogens. The minimum inhibitory concentration (MIC) values indicated promising potential for therapeutic applications .
Compound | MIC (mg/L) | Activity Type |
---|---|---|
This compound | 0.25 | Antifungal |
Related Thiomorpholine Derivative | 0.5 | Antibacterial |
Anti-inflammatory and Anticancer Properties
MTC has also been studied for its anti-inflammatory properties. In vitro studies suggest that MTC can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Furthermore, preliminary investigations into its anticancer activity have shown that MTC can induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .
The mechanism by which MTC exerts its biological effects is not fully understood but is believed to involve interactions with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways related to inflammation and cell proliferation .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition capabilities of MTC:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition: MTC has shown promise as a DPP-IV inhibitor, which is relevant for diabetes management.
- Topoisomerase Inhibition: Some derivatives have demonstrated activity against bacterial topoisomerases, suggesting potential as antibacterial agents .
Case Studies
- Antimicrobial Efficacy Study:
- Cancer Cell Line Study:
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
methyl thiomorpholine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 |
InChI Key |
JDDPMBAIPZTAGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCS1 |
Origin of Product |
United States |
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